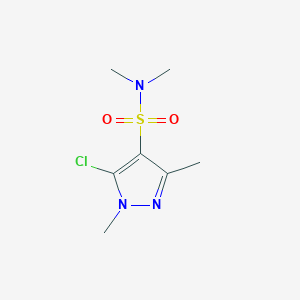

5-chloro-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide

Description

5-Chloro-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide (CAS: 88398-94-1) is a pyrazole-based sulfonamide derivative characterized by a chlorinated pyrazole core with methyl substituents at the 1- and 3-positions and dimethyl substitution on the sulfonamide nitrogen. The sulfonamide group (-SO₂NH₂) and methyl substituents confer unique physicochemical properties, such as moderate lipophilicity and metabolic stability, which are critical for drug design .

For example, compounds in were synthesized using coupling reagents like EDCI/HOBt in DMF, yielding derivatives with varying aryl substituents .

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N,N,1,3-tetramethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN3O2S/c1-5-6(7(8)11(4)9-5)14(12,13)10(2)3/h1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEPZKWBHDLAJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)N(C)C)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363046 | |

| Record name | 3J-032 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88398-94-1 | |

| Record name | 3J-032 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide typically involves the chlorination of a pyrazole derivative followed by sulfonation. One common method includes the reaction of 3,5-dimethylpyrazole with chlorosulfonic acid under controlled conditions to introduce the sulfonamide group. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and higher production rates.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in a polar solvent like ethanol.

Major Products Formed:

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: 5-chloro-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, thereby modulating their activity and providing insights into enzyme function and regulation.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being explored for their antimicrobial, anti-inflammatory, and anticancer properties.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-chloro-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, depending on the enzyme and pathway targeted.

Comparison with Similar Compounds

Key Observations :

- Biological Relevance : Carboxamide derivatives () exhibit higher molecular weights (~400 g/mol) due to aryl groups, correlating with improved cytotoxic activity (e.g., IC₅₀ values <10 μM in cancer cell lines) .

- Sulfonamide vs. Carboxamide : Sulfonamides generally exhibit stronger hydrogen-bonding capacity due to the -SO₂NH₂ group, which may enhance target binding compared to carboxamides (-CONH₂) .

Anticancer Activity

- Salicylamide-Sulfonamide Hybrids (): Compounds 24 and 33 demonstrated selective inhibition of breast (MCF-7, MDA-MB-231) and colon (Caco-2, HCT-116) cancer cells, with IC₅₀ values ranging from 0.8–2.1 μM. They inhibited tubulin polymerization by binding to the colchicine site, inducing G2/M cell cycle arrest .

- Pyrazole-Carboxamides (): Derivatives with 4-chlorophenyl groups (e.g., 3b, 3e) showed moderate cytotoxicity (IC₅₀: 10–50 μM), attributed to π-π stacking interactions with hydrophobic enzyme pockets .

Insecticidal Activity

Neuroprotective Potential

- Pyrazoline-Sulfonamides (): Derivatives like 5j and 5r demonstrated neuroprotective effects in neurodegenerative models, likely due to sulfonamide-mediated modulation of neurotransmitter systems .

Molecular Docking and Binding Interactions

- Tubulin Inhibitors (): Compound 33 formed hydrogen bonds with GLN11 and hydrophobic interactions with VAL315 and ALA316 in tubulin’s colchicine-binding site, achieving a docking score of -9.2 kcal/mol .

- Pyrazole-Sulfonamides : Methyl substituents in the target compound may occupy hydrophobic subpockets, but the absence of aryl groups (cf. ) could reduce binding affinity compared to bulkier analogs .

Biological Activity

5-chloro-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide (CAS Number: 88398-94-1) is a pyrazole derivative that has garnered attention for its diverse biological activities. Its molecular formula is C7H12ClN3O2S, and it is primarily studied for potential applications in medicinal chemistry, particularly as an enzyme inhibitor and therapeutic agent against various diseases including cancer and infections.

Chemical Structure and Synthesis

The synthesis of this compound typically involves chlorination of a suitable pyrazole precursor followed by sulfonation. A common method includes the reaction of 3,5-dimethylpyrazole with chlorosulfonic acid under controlled conditions to introduce the sulfonamide group, usually at low temperatures to prevent decomposition and ensure high yield.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes by binding to their active sites. This interaction can modulate various biochemical pathways, leading to significant biological effects depending on the targeted enzyme.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazole-4-sulfonamide have shown antiproliferative activity against several cancer cell lines. In vitro assays demonstrated that these compounds could inhibit the growth of U937 cells with IC50 values indicating effective cytotoxicity . Further investigations into structure-activity relationships (SAR) revealed that modifications in the pyrazole structure could enhance anticancer efficacy.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains and has potential as an antitubercular agent. The compound's sulfonamide group is believed to contribute to its antimicrobial effectiveness by interfering with bacterial folate synthesis pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been reported to possess anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, which may be beneficial in treating conditions characterized by excessive inflammation .

Case Studies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-N,N,1,3-tetramethyl-1H-pyrazole-4-sulfonamide, and how can reaction conditions be optimized?

- Methodology : A common approach involves alkylation and sulfonylation steps. For example, chloropyrazole intermediates (e.g., 5-chloro-3-methylpyrazole) can undergo sulfonamide formation using dimethylamine under alkaline conditions (e.g., K₂CO₃ in DMF) . Optimization includes varying reaction time, temperature (e.g., 60–80°C), and stoichiometric ratios of reagents to maximize yield. Purity is confirmed via HPLC or TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify methyl groups (δ ~2.3–3.0 ppm for N,N-dimethyl) and pyrazole ring protons (δ ~6.5–7.5 ppm) .

- FT-IR : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and C-Cl bonds (~700 cm⁻¹) .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 263.6) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Use fume hoods to avoid inhalation of dust/vapors.

- Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Store in a dry, cool environment (<25°C) away from oxidizers. Emergency rinsing with water is required upon exposure .

Q. How does the compound behave in common solvents, and what solubility challenges arise?

- Methodology : Test solubility in DMSO, DMF, ethanol, and water. Pyrazole sulfonamides typically show limited aqueous solubility but dissolve in polar aprotic solvents. Sonication or heating (40–60°C) may enhance dissolution. Precipitation studies can guide crystallization strategies .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this sulfonamide?

- Methodology : Grow single crystals via slow evaporation in ethanol/water mixtures. Use diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å) and software like APEX2/SAINT for structure refinement. Key parameters: bond angles (C-S-N ~107°), torsion angles in the pyrazole ring, and hydrogen-bonding networks .

Q. What computational methods predict the compound’s reactivity and electronic properties?

- Methodology :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps.

- Molecular Docking : Screen against biological targets (e.g., carbonic anhydrase) using AutoDock Vina to predict binding affinities .

Q. How can synthetic yields be improved while minimizing byproducts?

- Methodology :

- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., DMAP).

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-alkylated derivatives). Quenching with aqueous HCl can suppress side reactions .

Q. What strategies address contradictions in biological activity data across studies?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.